3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine
Description
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1019117-09-9) is a brominated pyridine derivative featuring a pyrrolidinylmethyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in dearomatization reactions for generating piperidine isosteres . Its synthesis involves reductive amination of 4-bromonicotinaldehyde followed by chlorination and nucleophilic substitution with pyrrolidine, yielding the product in 49% over three steps . Key challenges in its preparation include temperature-sensitive side reactions, such as the formation of methyl 4-bromo-6-methoxy-3-methylene-3,6-dihydropyridine-1(2H)-carboxylate (278) under suboptimal conditions .
Properties
IUPAC Name |
3-bromo-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-7-12-4-3-9(10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELNNMCXHZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-methylpyridine.
Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 3-bromo-4-(bromomethyl)pyridine.
Substitution Reaction: The bromomethyl group is then substituted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (RSH) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thioethers.
Oxidation: Products include N-oxides or lactams.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
Research has indicated that 3-Bromo-4-(pyrrolidin-1-yl)pyridine exhibits various biological activities, including:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could lead to applications in treating chronic inflammatory conditions.
Applications in Drug Development
The unique properties of 3-Bromo-4-(pyrrolidin-1-yl)pyridine make it a valuable scaffold for drug design. Its structural features enable the development of analogs with enhanced biological activity. The following table summarizes some of the key applications and findings from recent studies:
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of pyridine derivatives found that 3-Bromo-4-(pyrrolidin-1-yl)pyridine significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The mechanism was attributed to its ability to enhance antioxidant defense mechanisms.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that 3-Bromo-4-(pyrrolidin-1-yl)pyridine exhibited moderate cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The compound's effectiveness was linked to its ability to induce cell cycle arrest and apoptosis.
Case Study 3: Anti-inflammatory Effects
Research published on similar compounds indicated that derivatives of 3-Bromo-4-(pyrrolidin-1-yl)pyridine could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis.
Biological Activity
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine, a pyridine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1260009-55-9
- Molecular Formula : C11H13BrN2
- Molecular Weight : 255.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cellular signaling pathways, including those related to apoptosis and cell proliferation.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, impacting neuronal signaling and potentially offering neuroprotective effects.
- Gene Expression Alteration : By influencing transcription factors, this compound can lead to changes in the expression of genes associated with inflammation and immune responses .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the release of cytochrome c from mitochondria. The compound has shown promising results against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy
In a study focusing on breast cancer cell lines (T47D), this compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Evaluation
A separate investigation assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent in treating bacterial infections .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | T47D Breast Cancer | 15 µM | Apoptosis induction via caspase activation |
| Antimicrobial | E. coli | 32 µg/mL | Membrane disruption |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Metabolic pathway inhibition |
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyridine Derivatives
Key Observations :
- The pyrrolidinylmethyl group in the target compound enhances solubility and conformational flexibility compared to rigid aromatic substituents (e.g., pyrrolyl) .
- Dimethylamino substituents increase basicity (pKa ~6.52), favoring protonation under physiological conditions, whereas pyrrolidinylmethyl groups may reduce cellular toxicity .
Reactivity in Substitution Reactions
Table 2: Bromine Reactivity in Pyridine Derivatives
Key Observations :
- Bromine at the 3-position in pyridine derivatives shows lower electrophilicity compared to 5-position bromine in pyrimidines due to differences in ring electron deficiency .
- Multi-halogenated compounds (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) enable sequential functionalization, unlike mono-brominated analogs .
Key Observations :
- The target compound’s synthesis requires stringent temperature control to suppress dearomatization byproducts (e.g., compound 278) .
- Pyrazolopyridine derivatives face purification hurdles due to unstable intermediates, necessitating protective-group strategies .
Physical and Spectroscopic Properties
- Molecular Weight : 223.07 g/mol (estimated from analogs) .
- NMR Data : Distinct signals at δ 8.60 (s, 1H, pyridine-H), 3.76 (s, 2H, CH2-pyrrolidine), and 1.81 (bs, 4H, pyrrolidine-CH2) confirm structure .
- pKa: Predicted ~7–8 based on 3-Bromo-4-(dimethylamino)pyridine (pKa 6.52), adjusted for pyrrolidine’s stronger basicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
